bornesitol

Catalog No.
S595966
CAS No.
484-71-9
M.F
C7H14O6
M. Wt
194.18 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bornesitol

CAS Number

484-71-9

Product Name

bornesitol

IUPAC Name

(1R,2S,4R,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5-,6-,7?/m1/s1

InChI Key

DSCFFEYYQKSRSV-DQUUFWEPSA-N

SMILES

COC1C(C(C(C(C1O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O

Isomeric SMILES

COC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O

1D-1-O-methyl-myo-inositol is a member of the class of methyl myo-inositols that is cyclohexane-1,2,3,4,5-pentol substituted by a methoxy group at position 6 (the 1R,2R,3S,4S,5R,6S-isomer). It has a role as a plant metabolite.

Bornesitol (1-O-methyl-myo-inositol) is a naturally occurring, highly specialized cyclitol characterized by a single methyl ether group at the 1-position of the myo-inositol ring. With a molecular weight of 194.18 g/mol and a melting point of 198–201 °C, it serves as a critical chiral building block and biochemical precursor in both synthetic chemistry and plant physiology[1]. Unlike ubiquitous sugar alcohols, bornesitol offers a unique stereochemical scaffold that provides distinct solubility, altered partition coefficients, and specific enzymatic reactivity. In industrial and laboratory procurement, it is highly valued as a ready-to-use precursor that bypasses the notoriously difficult selective methylation of unsubstituted inositols, making it a premium choice for the synthesis of complex phosphoinositides, natural products, and targeted metabolic modulators [2].

Attempting to substitute bornesitol with its unmethylated parent compound, myo-inositol, introduces severe inefficiencies in chemical synthesis. Because myo-inositol possesses six hydroxyl groups with similar reactivities, selectively methylating the 1-position to yield bornesitol requires up to six steps of complex, orthogonal protection and deprotection (e.g., via orthoformate or acetal intermediates), which drastically reduces overall yield and increases reagent costs [1]. Furthermore, substituting bornesitol with other commercially available methyl-inositols, such as D-pinitol or ononitol, fails in biosynthetic and enzymatic applications. These analogs possess different stereochemistry or methylation sites, rendering them incompatible with specific epimerases—for example, ononitol cannot substitute for bornesitol as the obligate transient intermediate in the biosynthesis of L-quebrachitol [2]. Consequently, direct procurement of bornesitol is essential for processes requiring exact 1-O-methyl-myo-inositol architecture.

Synthetic Processability: Elimination of Orthogonal Protection Steps

In the synthesis of 1-O-methylated natural products and complex cyclitols, starting with bornesitol provides a massive efficiency advantage over baseline myo-inositol. Procuring bornesitol directly provides the 1-O-methyl functionalization at step zero. In contrast, utilizing myo-inositol requires extensive protection-deprotection sequences—typically involving the formation of orthoesters or 1,3-acetals, followed by selective benzylation, methylation, and subsequent deprotection—spanning 5 to 7 synthetic steps just to achieve the bornesitol architecture [1].

Evidence DimensionSynthetic steps required for 1-O-methyl-myo-inositol functionalization
Target Compound Data0 steps (ready-to-use chiral building block)
Comparator Or Baselinemyo-inositol: 5–7 steps (requires extensive orthogonal protection/deprotection)
Quantified DifferenceEliminates 5–7 synthetic steps, directly bypassing complex orthoformate intermediate synthesis
ConditionsStandard laboratory synthesis of 1-O-methylated cyclitols and phosphoinositides

Direct procurement of bornesitol drastically reduces labor, reagent costs, and yield losses associated with the multi-step selective protection of myo-inositol.

Enzymatic Specificity: Obligate Precursor for Quebrachitol Biosynthesis

Bornesitol exhibits unique enzymatic compatibility that cannot be replicated by closely related methyl-inositols. In the biosynthetic pathway of L-quebrachitol (a valuable chiral cyclitol), bornesitol acts as the specific, obligate transient intermediate that undergoes epimerization. Studies demonstrate that while bornesitol is successfully processed by the epimerization system, alternative cyclitols like ononitol (4-O-methyl-myo-inositol) or unmethylated myo-inositol are entirely unreactive in this specific pathway [1].

Evidence DimensionSubstrate viability for enzymatic epimerization to L-quebrachitol
Target Compound DataHighly active (obligate transient intermediate)
Comparator Or BaselineOnonitol / myo-inositol: 0% activity (incompatible with the epimerase)
Quantified DifferenceAbsolute qualitative difference in enzymatic substrate recognition
ConditionsIn vitro and in vivo epimerization assays in Litchi chinensis models

For biotechnological production of quebrachitol or related chiral targets, bornesitol is the only viable substrate, making in-class substitution impossible.

Pharmacokinetic Profile: Enhanced Absorption and Altered Metabolism

The presence of the 1-O-methyl group in bornesitol significantly alters its pharmacokinetic behavior compared to highly polar baseline inositols. When evaluated in mammalian models, bornesitol demonstrates rapid oral absorption, reaching peak plasma concentrations within approximately 60 minutes, and exhibits a half-life of 72.15 to 123.69 minutes [1]. The additional methyl group reduces hydrogen bonding potential compared to myo-inositol, facilitating more rapid cellular metabolism and distinct membrane permeability profiles, especially when formulated with permeation enhancers like rutin [2].

Evidence DimensionPharmacokinetic absorption and metabolic rate
Target Compound DataRapid absorption (Tmax ~60 min, t1/2 ~72-124 min) with non-linear pharmacokinetics
Comparator Or Baselinemyo-inositol: Slower, highly polar baseline with different cellular uptake dynamics
Quantified DifferenceEnhanced lipophilicity and altered metabolic clearance due to the 1-O-methyl ether substitution
ConditionsOral administration in Wistar rat models and Caco-2 cell permeation assays

Bornesitol provides a superior, more bioavailable scaffold for the development of inositol-based metabolic and cardiovascular therapeutics compared to standard myo-inositol.

Advanced Synthesis of Phosphoinositides and Natural Products

Because it eliminates the need for 5-7 steps of complex orthogonal protection, bornesitol is the preferred starting material for synthesizing 1-O-methylated cyclitols, complex phosphoinositides, and natural product analogs. It directly provides the necessary stereochemical and functional scaffold, maximizing downstream yields [1].

Biotechnological Production of Chiral Cyclitols

Bornesitol is the obligate substrate for the enzymatic epimerization to L-quebrachitol. It is the exact choice for biocatalytic workflows and engineered microbial platforms aiming to produce high-value chiral cyclitols, where analogs like ononitol or myo-inositol fail to react [2].

Development of Cardiovascular and Metabolic Modulators

Leveraging its rapid absorption (Tmax ~60 min) and distinct pharmacokinetic profile, bornesitol is highly suited for R&D in cardiovascular agents (such as ACE inhibitors) and insulin-mimetic compounds. Its specific 1-O-methyl structure offers improved membrane interaction compared to highly polar, unmethylated myo-inositol [3].

XLogP3

-3.2

Wikipedia

Bornesitol

Dates

Last modified: 02-18-2024

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